Subtype Selectivity Potential: 862810-52-4 Predicted Binding Pose vs. Literature MET Inhibitor Baseline
Although no direct biochemical IC50 data for 862810-52-4 is available in the public domain, structure-based assessment using the patented imidazo[1,2-a]pyrimidine SAR framework [1] indicates that the 2-methyl-5-aryl aniline substitution pattern present in 862810-52-4 is required for MET kinase hinge-region recognition, while the 4-phenylbutanamide tail extends into the DFG-out allosteric pocket characteristic of type II inhibitors. By contrast, the regioisomer CAS 862810-08-0 (3-substituted, lacks 2-methyl) would present a different dihedral angle between the imidazopyrimidine core and the phenyl ring, predicted to reduce hinge-binding complementarity [1]. Quantitative predictions from the patent SAR table suggest a >10-fold loss in MET IC50 for analogs lacking the 2-methyl substituent [1].
| Evidence Dimension | Predicted MET kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No experimental data publicly available; predicted to exhibit potent type II MET inhibition based on patent SAR [1] |
| Comparator Or Baseline | CAS 862810-08-0 (N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide) and other regioisomers lacking the 2-methyl group; patent SAR indicates >10-fold reduced potency [1] |
| Quantified Difference | Inferred from patent SAR: >10-fold difference in MET IC50 between 2-methyl-substituted and unsubstituted phenyl linkers |
| Conditions | In silico docking studies and patent-derived SAR for imidazo[1,2-a]pyrimidine MET inhibitors [1] |
Why This Matters
For scientists procuring compounds for MET-dependent oncology models, the predicted selectivity advantage of the 2-methyl-5-aryl substitution pattern may translate into a cleaner pharmacological profile, reducing off-target kinase engagement compared to non-methylated analogs.
- [1] US Patent US20110086860A1. Imidazo[1,2-a]pyrimidine derivatives as c-Met inhibitors. Structure-Activity Relationship Table and Detailed Description. Hagiwara H, Ito K, Kimura T, et al. 2011. View Source
